(10,10,10-~2~H_3_)Decanoic acid

Description

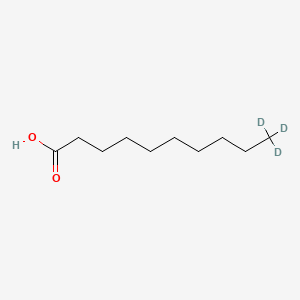

Structure

3D Structure

Properties

IUPAC Name |

10,10,10-trideuteriodecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672927 |

Source

|

| Record name | (10,10,10-~2~H_3_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102611-15-4 |

Source

|

| Record name | (10,10,10-~2~H_3_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102611-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Terminally Labeled Fatty Acids

An In-Depth Technical Guide to the Synthesis of (10,10,10-²H₃)Decanoic Acid

This guide provides a comprehensive overview of the chemical synthesis of (10,10,10-²H₃)Decanoic acid, a terminally labeled stable isotope of capric acid. Designed for researchers, chemists, and professionals in drug development and metabolic research, this document details a field-proven synthetic strategy, explains the rationale behind key experimental choices, and offers a detailed protocol for its preparation.

Deuterium-labeled compounds are indispensable tools in modern scientific research, particularly in mechanistic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry.[1] The substitution of hydrogen with its heavier isotope, deuterium, creates a molecule that is chemically similar to its parent but physically distinguishable by analytical instruments. (10,10,10-²H₃)Decanoic acid, with its terminal trideuteromethyl group, is a valuable tracer for studying fatty acid metabolism, including pathways like β-oxidation, without altering the fundamental biochemical behavior of the molecule.[2][3] Its synthesis requires a strategic approach that selectively introduces deuterium at a non-exchangeable position with high isotopic purity.

Strategic Approach: Retrosynthesis and Core Principles

The synthesis of (10,10,10-²H₃)Decanoic acid is best approached through a multi-step pathway that builds the molecule from a readily available precursor. A logical retrosynthetic analysis reveals a robust strategy starting from 10-hydroxydecanoic acid.[4]

Retrosynthetic Pathway

The core challenge is the selective formation of a terminal -CD₃ group from a carboxylic acid. This transformation is the reverse of a simple oxidation. Therefore, the synthesis involves protecting a distal functional group (a hydroxyl group), performing the deuterated reduction, and then re-establishing the carboxylic acid functionality.

Caption: Retrosynthetic analysis of (10,10,10-²H₃)Decanoic Acid.

Core Synthetic Principles

The forward synthesis, as established by Tulloch (1979), relies on three key transformations[4]:

-

Functional Group Protection: The hydroxyl group of the starting material, 10-hydroxydecanoic acid, must be protected to prevent it from reacting during the reduction of the carboxylic acid. A methoxyethoxymethyl (MEM) ether is a suitable protecting group for this purpose.

-

Carboxyl Group Reduction to Trideuteromethyl: This is the critical deuterium-labeling step. It is achieved in a two-stage reduction using a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD₄). This ensures the complete conversion of the carboxylic acid moiety into a -CD₃ group.

-

Deprotection and Oxidation: The protecting group is removed to reveal the primary alcohol, which is then oxidized to the final carboxylic acid product. A strong oxidizing agent like chromic acid is effective for this final conversion.

Detailed Synthetic Workflow

The overall workflow is a linear sequence of protection, reduction, and oxidation. Each step is designed to be high-yielding and to ensure the specific incorporation of deuterium at the terminal position.

Caption: Step-by-step workflow for the synthesis.

Experimental Protocol

This protocol is adapted from the established methodology for synthesizing terminally deuterated fatty acids.[4] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Protection of 10-Hydroxydecanoic Acid

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10-hydroxydecanoic acid in a suitable anhydrous solvent (e.g., dichloromethane).

-

Base Addition: Add an appropriate base, such as diisopropylethylamine (DIPEA), to the solution.

-

Protecting Group Addition: Cool the mixture in an ice bath and slowly add methoxyethoxymethyl chloride (MEM-Cl).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the MEM-protected 10-hydroxydecanoic acid.

Step 2: Reduction of the Carboxylic Acid to -CD₃

Causality: This reduction is a robust method to convert a carboxylic acid to a methyl group. Using lithium aluminum deuteride (LiAlD₄) as the reducing agent ensures the incorporation of deuterium.[5] The reaction proceeds in two stages to achieve complete reduction.

-

Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the LiAlD₄ suspension to 0 °C and slowly add a solution of the MEM-protected acid from Step 1 in anhydrous THF.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

-

Second Reduction Stage: Cool the reaction mixture, and carefully add a second portion of LiAlD₄. Reflux again until the reduction is complete (monitored by TLC or GC-MS).

-

Quenching: Cool the reaction in an ice bath and quench the excess LiAlD₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Extraction: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude MEM-protected (10,10,10-²H₃)decan-1-ol.

Step 3: Oxidation to (10,10,10-²H₃)Decanoic Acid

Causality: Chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) is a powerful oxidizing agent that efficiently converts primary alcohols to carboxylic acids.

-

Setup: Dissolve the crude product from Step 2 in acetone in a flask equipped with a stirrer.

-

Oxidation: Cool the flask in an ice bath and add Jones reagent dropwise until a persistent orange color is observed, indicating complete oxidation of the alcohol.

-

Workup: Quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure.

-

Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, (10,10,10-²H₃)Decanoic acid, can be further purified by silica gel column chromatography or distillation. The isotopic purity is expected to be approximately 97% trideuterated.[4]

Product Characterization

Confirmation of the final product's identity, purity, and isotopic enrichment is crucial. Standard analytical techniques are employed for this purpose.

| Parameter | Expected Value / Observation | Method |

| Molecular Formula | C₁₀H₁₇D₃O₂ | - |

| Molecular Weight | 175.28 g/mol [6] | Mass Spectrometry (MS) |

| Isotopic Purity | ≥97% D₃ | High-Resolution MS |

| ¹H NMR | Absence of a triplet signal for the terminal methyl group (typically ~0.8-0.9 ppm). | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR | A characteristic multiplet for the terminal -CD₃ carbon due to C-D coupling. | ¹³C Nuclear Magnetic Resonance |

| Appearance | White to off-white solid or liquid[7] | Visual Inspection |

Alternative Synthetic Routes

While the described method is highly effective, other strategies could be envisioned, although they may be more complex or less efficient for this specific target.

-

Grignard Reagent Carboxylation: A nine-carbon alkyl halide could be converted into a Grignard reagent, which is then reacted with carbon dioxide.[8][9] However, this method introduces a -COOH group and would not be suitable for terminal deuteration unless a deuterated Grignard reagent (CD₃MgBr) is coupled to a nine-carbon electrophile.[10]

-

Terminal Alkyne Deuteration: A 1-decyne could be terminally deuterated and then fully reduced.[11][12] This would introduce only one deuterium atom. To get a -CD₃ group would require a much more elaborate multi-step synthesis starting from a smaller fragment.

Conclusion

The synthesis of (10,10,10-²H₃)Decanoic acid is a well-defined process that leverages fundamental organic chemistry principles of functional group protection, powerful isotopic reduction, and selective oxidation. The presented workflow, adapted from established literature, provides a reliable and efficient path to this valuable isotopically labeled fatty acid.[4] Rigorous adherence to anhydrous conditions during the reduction step is critical for achieving high isotopic incorporation. Proper characterization of the final product is essential to validate its structure and purity for use in sensitive research applications.

References

- European Spallation Source (2019). Synthesis of novel deuterated lipids and surfactants.

- NIH National Center for Biotechnology Information (n.d.). Practical approaches to labelling terminal alkynes with deuterium. PMC.

- NIH National Center for Biotechnology Information (n.d.). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water.

- Chatterjee, B., & Gunanathan, C. (2016). The ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes. Chemical Communications.

- Clark, J.R. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. e-Publications@Marquette.

- MDPI (n.d.). Straightforward and Efficient Deuteration of Terminal Alkynes with Copper Catalysis.

- NIH National Center for Biotechnology Information (n.d.). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. PMC.

- ANSTO (n.d.). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl.

- Royal Society of Chemistry (n.d.). The ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes. Chemical Communications.

- PubMed (n.d.). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl-sn-glycero-3-phosphocholine.

- BenchChem (2025). Synthesis of Deuterated 3-Oxooctadecanoic Acid Standard.

- Canadian Science Publishing (n.d.). SYNTHESIS OF DEUTERIATED METHYL BENZOATES AND DIMETHYL PHTHALATES.

- Pearson+ (n.d.). Show how to make these deuterium-labeled compounds, using CD3MgBr.... Study Prep.

- Master Organic Chemistry (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Tulloch, A.P. (1981). Synthesis of specifically deuterated decanoic acids and decanols. Chemistry and Physics of Lipids.

- NIH National Center for Biotechnology Information (n.d.). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents.

- BenchChem (n.d.). Decanoic Acid.

- OSTI.GOV (1991). Synthesis of deuterated methyl pyridines.

- Ataman Kimya (n.d.). DECANOICACID.

- Chemistry LibreTexts (2024). 20.5: Preparing Carboxylic Acids.

- Chemistry LibreTexts (2025). 20.5: Preparing Carboxylic Acids.

- Sigma-Aldrich (n.d.). Decanoic acid for synthesis.

- PubChem (n.d.). (10,10,10-ngcontent-ng-c1205671314="" class="ng-star-inserted">2H_3)Decanoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decanoic Acid | 334-48-5 | Benchchem [benchchem.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]

- 6. (10,10,10-~2~H_3_)Decanoic acid | C10H20O2 | CID 45934034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Decanoic acid for synthesis 334-48-5 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]

- 11. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Physicochemical Properties of Deuterated Decanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of deuterated decanoic acid, moving beyond a simple recitation of data to offer a foundational understanding of how isotopic labeling influences its behavior and utility. As researchers and drug developers, our ability to precisely probe and manipulate biological and chemical systems is paramount. Deuterated molecules, particularly fatty acids like decanoic acid, are powerful yet nuanced tools in this endeavor. This document is structured to provide not just the "what," but the "why"—the underlying principles that make deuterated decanoic acid an indispensable asset in modern research.

Introduction: Beyond the Standard Molecule

Decanoic acid, a ten-carbon saturated fatty acid also known as capric acid, is a naturally occurring molecule found in coconut oil, palm kernel oil, and various mammalian milks.[1][2] It serves as a metabolic energy source and has applications in the manufacturing of perfumes, food additives, and pharmaceuticals.[3][4] In drug development, its ester forms are used to create long-acting injectable "depot" formulations by increasing a drug's lipophilicity.[3]

The strategic replacement of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), transforms this common fatty acid into a sophisticated research tool. This process, known as deuteration, introduces subtle yet profound changes to the molecule's physicochemical properties. The core of these changes lies in the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon that can dramatically slow down reactions involving the cleavage of that bond.[5] This effect, combined with the mass difference, makes deuterated decanoic acid invaluable for enhancing analytical precision, elucidating metabolic pathways, and improving the pharmacokinetic profiles of drugs.[6]

This guide will dissect these properties, providing the technical context and practical methodologies required to leverage deuterated decanoic acid effectively.

Molecular Structure and the Impact of Deuteration

The structure of decanoic acid is a simple ten-carbon chain with a terminal carboxylic acid group. Deuteration can be applied in several ways:

-

Perdeuteration: All 19 exchangeable hydrogen atoms on the alkyl chain are replaced with deuterium (Decanoic acid-d₁₉).[1]

-

Specific Labeling: Deuterium atoms are placed at specific positions, such as the terminal methyl group (d₃) or other locations along the chain (e.g., d₅).[7][8]

-

Carboxyl Group Labeling: The acidic proton on the hydroxyl group can be exchanged for deuterium, though this is readily exchangeable in protic solvents.

The fundamental difference introduced by deuteration is the increased mass of the nucleus (one proton and one neutron for deuterium vs. one proton for hydrogen). This leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, making it more stable.

Caption: Structure of decanoic acid highlighting potential sites for isotopic labeling.

Core Physicochemical Properties: A Comparative Overview

While deuteration significantly impacts reaction kinetics, its effect on bulk physicochemical properties like melting point, boiling point, and solubility is generally subtle. The primary driver for these properties is the molecule's overall structure and intermolecular forces (van der Waals forces and hydrogen bonding), which are only marginally affected by the increased mass.

| Property | Non-Deuterated Decanoic Acid | Deuterated Decanoic Acid (Expected Effect) | Rationale |

| Molecular Weight | 172.26 g/mol [2] | ~191.38 g/mol (for d₁₉)[1] | Direct mass increase from replacing 19 H atoms with D atoms. |

| Melting Point | 31.5 - 31.9 °C[2][9][10][11] | Slightly higher | Deuteration can lead to slightly stronger intermolecular van der Waals interactions, requiring more energy to break the crystal lattice. |

| Boiling Point | 268 - 270 °C[2][9] | Slightly higher | Increased molecular weight and slightly stronger intermolecular forces lead to a minor increase in boiling point. |

| Density | ~0.893 g/cm³ at 25 °C[2] | Higher | The molecular volume remains nearly identical, but the molecular mass increases, resulting in a higher density. |

| Water Solubility | Poorly soluble (~0.15 g/L at 20 °C)[12] | Negligible change | Solubility is dominated by the long, non-polar hydrocarbon tail and the polar carboxyl headgroup. Deuteration does not significantly alter these polarity characteristics. |

| Acidity (pKa) | ~4.9 (in bulk solution)[9] | Slightly higher (weaker acid) | A secondary isotope effect can make the carboxylate anion slightly less stable, thus making the acid slightly weaker. Studies on other carboxylic acids show a small decrease in acidity upon deuteration.[13] |

The Kinetic Isotope Effect: A Cornerstone of Deuterium Chemistry

The most significant consequence of deuteration in a research context is the Kinetic Isotope Effect (KIE). The KIE is the ratio of the rate constant for a reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD).

KIE = kH / kD

For reactions involving the cleavage of a C-H/C-D bond, the KIE is typically greater than 1, meaning the reaction with hydrogen is faster. This is because the higher zero-point energy of the C-H bond means it is closer to the activation energy threshold required for bond breaking.

This effect is particularly pronounced in lipid peroxidation, where the abstraction of a hydrogen atom from an alkyl chain is often the rate-determining step.[14] By replacing hydrogens at these susceptible positions with deuterium, the rate of oxidation can be dramatically reduced.[15][16] Studies on other deuterated fatty acids have shown that this can reduce the rate of abstraction by a tocopheryl radical by as much as 36-fold.[14][15][16]

Caption: Energy profile illustrating the higher activation energy (Ea) for C-D vs. C-H bond cleavage.

Spectroscopic Properties and Key Analytical Workflows

Mass Spectrometry (MS)

In quantitative analysis, particularly LC-MS, deuterated compounds are considered the "gold standard" for internal standards.[6] Because a deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and ionization suppression/enhancement. However, it is easily distinguished by its higher mass-to-charge ratio (m/z).

Workflow: Quantification of Decanoic Acid in Human Plasma

This protocol outlines a self-validating system where the deuterated internal standard corrects for variability at every stage, ensuring high accuracy and precision.

Sources

- 1. isotope.com [isotope.com]

- 2. Capric acid - Wikipedia [en.wikipedia.org]

- 3. Decanoic_acid [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. DECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to (10,10,10-²H₃)Decanoic Acid as a Metabolic Tracer in Lipidomics

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles—Moving Beyond the Static Lipidome

Traditional lipidomics provides a high-resolution, yet static, snapshot of the cellular lipid content at a single moment. While invaluable, this approach cannot capture the dynamic nature of lipid metabolism—the constant synthesis, remodeling, and catabolism of thousands of lipid species. To understand the flux through these pathways, particularly in the context of metabolic diseases, we must visualize the movement of atoms. This is the domain of stable isotope tracing, a powerful technique that allows researchers to track the metabolic fate of labeled precursors and quantify the flux through various lipid metabolic pathways.[1]

By introducing molecules labeled with heavy, non-radioactive isotopes like deuterium (²H) or carbon-13 (¹³C), we can distinguish newly synthesized lipids from the pre-existing pool using mass spectrometry.[1][2] This guide focuses on a particularly insightful tracer: (10,10,10-²H₃)Decanoic Acid, also known as D₃-capric acid.

The Tracer of Choice: Why (10,10,10-²H₃)Decanoic Acid?

Decanoic acid (C10:0) is a medium-chain fatty acid (MCFA) naturally found in sources like coconut oil and mammalian milk.[3][4] Unlike long-chain fatty acids, MCFAs are rapidly absorbed and transported to the liver, where they can be quickly metabolized.[3][5] This makes decanoic acid an excellent probe for studying fatty acid metabolism.

The selection of (10,10,10-²H₃)Decanoic Acid as a tracer is deliberate and offers several distinct advantages:

-

Direct Precursor for Elongation: Decanoic acid serves as a direct substrate for fatty acid elongase enzymes. By tracing the incorporation of the D₃-label, we can directly measure the rate of fatty acid chain elongation to produce myristate (C14:0), palmitate (C16:0), stearate (C18:0), and other longer-chain species.

-

Probing De Novo Lipogenesis (DNL): While not a direct measure of DNL from acetyl-CoA, D₃-decanoic acid provides a window into the downstream processing and remodeling of newly synthesized or exogenously supplied fatty acids. Studies have shown that decanoic acid can stimulate fatty acid synthesis pathways.[5]

-

Stable, Permanent Label: The deuterium atoms are placed on the terminal methyl group (carbon 10), a position that is not metabolically labile during the primary elongation and desaturation reactions. This ensures the isotopic label is retained as the fatty acid is incorporated into more complex lipids, providing a robust and unambiguous signal.

-

Clear Mass Shift: The +3 Da mass shift is easily resolved by modern mass spectrometers, simplifying data analysis and reducing the risk of spectral overlap with naturally occurring isotopes.

Section 2: The Experimental Journey—From Tracer to Data

A successful stable isotope tracing experiment requires meticulous planning and execution. The following workflow is a proven framework for utilizing D₃-decanoic acid to probe lipid dynamics in cellular or animal models.

Core Experimental Workflow

The entire process, from introducing the tracer to interpreting the final data, can be visualized as a multi-stage pipeline. Each stage requires careful consideration to ensure data integrity and reproducibility.

Sources

Unlocking Cellular Secrets: A Technical Guide to Stable Isotope-Labeled Compounds in Metabolism Studies

Foreword: Beyond Static Snapshots – Visualizing the Dynamics of Life

In the intricate world of biological research and drug development, understanding the dynamic processes of metabolism is paramount. While traditional ‘omics’ technologies provide a valuable snapshot of molecular concentrations, they often fall short of capturing the true essence of cellular function: the constant ebb and flow of metabolic pathways. This guide delves into the powerful technique of stable isotope tracing, a methodology that has revolutionized our ability to visualize, quantify, and understand the complex network of biochemical reactions that sustain life. By providing a dynamic view of cellular metabolism, stable isotope-labeled compounds empower researchers to move beyond static measurements and uncover the intricate mechanisms that drive health and disease.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of stable isotope tracers in metabolism studies.

The Foundation: Principles of Stable Isotope Tracing

At its core, stable isotope tracing is a technique used to investigate the pathways and dynamics of biochemical reactions within biological systems.[3] It involves the introduction of molecules in which one or more atoms have been replaced with a stable, non-radioactive isotope.[3][4] These "heavy" isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are chemically identical to their more common counterparts (e.g., ¹²C, ¹⁴N, ¹H) and participate in biochemical reactions in the same manner.[5][6] This chemical equivalence is crucial, as it allows these labeled compounds to act as "tracers" without altering the natural behavior of the metabolic system under investigation.[7]

The key advantage of using stable isotopes lies in their safety and stability; unlike radioactive isotopes, they do not decay and pose no radiation risk, making them ideal for a wide range of studies, including those in human subjects.[7][8][9] The slightly higher mass of these isotopes allows for their detection and quantification using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][10]

By supplying a biological system with a stable isotope-labeled substrate (a "tracer"), researchers can track the journey of the labeled atoms as they are incorporated into various downstream metabolites.[1] This allows for the elucidation of active metabolic pathways, the quantification of reaction rates (fluxes), and the identification of novel metabolic transformations.[4][10]

Key Terminology in Stable Isotope Tracing

| Term | Definition |

| Tracer | A molecule enriched with one or more stable isotopes, introduced into a biological system to track metabolic pathways. |

| Tracee | The naturally abundant, unlabeled counterpart of the tracer molecule. |

| Isotopologues | Molecules that differ only in their isotopic composition. For example, ¹²C-glucose and ¹³C-glucose are isotopologues. |

| Mass Isotopomer | A group of isotopologues of a molecule that have the same nominal mass. The Mass Isotopomer Distribution (MID) is the relative abundance of each mass isotopomer. |

| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway.[2] |

Designing a Stable Isotope Tracing Experiment: A Strategic Approach

A successful stable isotope tracing experiment hinges on a well-thought-out experimental design.[3] The choices made at this stage directly impact the quality and interpretability of the data.

The Logic of Tracer Selection

The selection of the appropriate stable isotope tracer is dictated by the specific metabolic pathway of interest.[3] The goal is to choose a labeled substrate that will enter the pathway under investigation and distribute its labeled atoms in a manner that provides clear and informative readouts in downstream metabolites.

-

¹³C-Labeled Glucose: Universally employed to probe central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[11][12] Different positional labeling patterns on the glucose molecule (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose) can be used to resolve fluxes through converging pathways.[12]

-

¹⁵N-Labeled Glutamine: A key tracer for studying amino acid and nitrogen metabolism. It provides insights into glutaminolysis, a pathway often upregulated in cancer cells, and its contributions to the TCA cycle and nucleotide biosynthesis.[5]

-

²H (Deuterium)-Labeled Tracers: Used to trace hydrogen atoms, offering insights into redox metabolism and the activity of dehydrogenases. Deuterated water (D₂O) can be used to study the synthesis of fatty acids and other macromolecules.[4]

The choice of tracer is not merely a technical detail; it is a strategic decision that shapes the entire experiment. For instance, to differentiate between glycolysis and the pentose phosphate pathway, [1,2-¹³C]glucose is an excellent choice because it generates distinct labeling patterns in downstream metabolites depending on the pathway taken.[12]

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates a typical workflow for a stable isotope tracing experiment in a cell culture model.

Sources

- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

- 8. ckisotopes.com [ckisotopes.com]

- 9. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ckisotopes.com [ckisotopes.com]

- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

The Reinforcement of Life: A Technical Guide to the Applications of Deuterated Fatty Acids in Biomedical Research

Introduction: Beyond the Isotope—A New Paradigm in Lipid Science

In the intricate landscape of cellular biology, lipids are far more than simple energy storage molecules. They are fundamental architects of cellular membranes, dynamic signaling molecules, and critical players in a vast array of physiological and pathological processes. The study of their metabolism and function has been a cornerstone of biomedical research for decades. However, our ability to probe and modulate these processes has been revolutionized by the introduction of a subtle yet powerful tool: the stable isotope deuterium.

This technical guide provides an in-depth exploration of the applications of deuterated fatty acids in biomedical research. We move beyond a mere cataloging of techniques to offer a cohesive narrative grounded in the principles of scientific integrity and field-proven insights. For researchers, scientists, and drug development professionals, this guide will illuminate the causal relationships behind experimental choices and provide a framework for designing robust, self-validating studies. We will delve into the core mechanism that makes deuterated fatty acids so powerful—the kinetic isotope effect—and explore their diverse applications, from metabolic tracing and high-precision analytics to their emergence as a novel class of therapeutics aimed at mitigating the ravages of oxidative stress.

Part 1: The Foundation—Understanding the Kinetic Isotope Effect in Lipid Peroxidation

At the heart of the therapeutic and research applications of many deuterated fatty acids lies a fundamental principle of physical chemistry: the kinetic isotope effect (KIE). Polyunsaturated fatty acids (PUFAs), essential components of cellular membranes, are particularly vulnerable to oxidative damage due to the presence of bis-allylic hydrogen atoms. These hydrogens are readily abstracted by reactive oxygen species (ROS), initiating a destructive chain reaction known as lipid peroxidation.[1][2]

Deuteration, the strategic replacement of these vulnerable hydrogen atoms with their heavier isotope, deuterium, dramatically alters this process. The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. This seemingly minor substitution has profound consequences.

The rate of hydrogen abstraction is the rate-limiting step in lipid peroxidation. By reinforcing the bis-allylic positions with deuterium, we significantly slow down this initial step.[3][4] This "isotope reinforcement" effectively quenches the lipid peroxidation chain reaction before it can propagate and cause widespread cellular damage.[5][6] The magnitude of this effect is substantial, with studies reporting a reduction in the rate of deuterium abstraction by as much as 36-fold compared to hydrogen abstraction.[3][4] This powerful, non-antioxidant-based mechanism of action forms the basis for the therapeutic potential of deuterated PUFAs (D-PUFAs).[1]

Visualizing the Mechanism: The Lipid Peroxidation Cascade

The following diagram illustrates the initiation and propagation of lipid peroxidation and the protective role of deuterated fatty acids.

Caption: Mechanism of lipid peroxidation and its inhibition by deuterated PUFAs.

Part 2: Applications in Biomedical Research

The unique properties of deuterated fatty acids have led to their application in several key areas of biomedical research.

Metabolic Tracing and Flux Analysis: Charting the Course of Fatty Acids

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo without the need for radioactive materials.[7] Deuterated fatty acids serve as excellent tracers to study their absorption, distribution, incorporation into complex lipids, and catabolism.[8][9]

By administering a known amount of a deuterated fatty acid, researchers can track its journey through various metabolic pathways using mass spectrometry.[8] This allows for the quantification of fatty acid uptake by different tissues, the rates of their incorporation into phospholipids and triglycerides, and their oxidation for energy production.[10][11] This approach has been instrumental in understanding lipid metabolism in both healthy and diseased states.[12][13]

The following diagram outlines a typical workflow for an in vivo metabolic labeling study using deuterated fatty acids.

Caption: A generalized workflow for in vivo metabolic tracing studies.

High-Precision Analytics: Deuterated Fatty Acids as Internal Standards

Quantitative lipidomics, the large-scale analysis of lipids in biological systems, relies on accurate and precise measurement. Deuterated fatty acids are the gold standard for internal standards in mass spectrometry-based lipidomics.[14][15] Their chemical and physical properties are nearly identical to their endogenous, non-deuterated counterparts, meaning they behave similarly during sample preparation (extraction, derivatization) and chromatographic separation.[16]

However, their difference in mass allows them to be distinguished by the mass spectrometer. By adding a known amount of a deuterated fatty acid standard to a sample, any variability in the analytical process can be corrected for, leading to highly accurate quantification of the endogenous fatty acid.[14][15]

| Parameter | Rationale for Using Deuterated Internal Standards | Impact on Data Quality |

| Extraction Efficiency | Co-extraction with the analyte of interest compensates for incomplete recovery. | Increased accuracy and precision. |

| Ionization Efficiency | Similar ionization properties in the mass spectrometer source correct for matrix effects. | Reduced ion suppression/enhancement. |

| Chromatographic Retention | Co-elution with the analyte ensures that measurements are made under identical conditions. | Reliable peak integration. |

| Fragmentation Pattern | Similar fragmentation in MS/MS allows for confident identification and quantification. | Enhanced specificity. |

Therapeutic Potential: A New Frontier in Disease Modification

The ability of D-PUFAs to inhibit lipid peroxidation has opened up exciting therapeutic avenues for a range of diseases characterized by oxidative stress.[1][17]

The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition.[5] Lipid peroxidation is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.[1][5][18] Studies in animal models have shown that dietary supplementation with D-PUFAs can reduce brain lipid peroxidation, decrease the levels of amyloid-β peptides, and improve cognitive function.[18][19][20] Clinical trials investigating the efficacy of D-PUFAs in neurodegenerative conditions are ongoing.[1][21]

Mitochondria are both a major source of ROS and a primary target of oxidative damage. Lipid peroxidation of the mitochondrial membranes can impair their function, leading to a decline in energy production and the release of pro-apoptotic factors.[22][23] D-PUFAs have been shown to protect mitochondria from oxidative stress, preserving their respiratory function and preventing cell death.[22]

The therapeutic potential of D-PUFAs is also being explored in other conditions associated with oxidative stress, such as skeletal muscle atrophy and aging.[17][24][25] Studies in C. elegans have demonstrated that D-PUFAs can extend lifespan under both normal and oxidative stress conditions.[5][24]

Part 3: Experimental Protocols and Methodologies

To ensure the successful application of deuterated fatty acids in research, it is crucial to follow well-validated protocols.

Protocol 1: In Vitro Assessment of D-PUFA Efficacy in Cultured Cells

Objective: To determine the protective effect of a deuterated polyunsaturated fatty acid (D-PUFA) against oxidative stress-induced cell death.

Materials:

-

Cultured cells (e.g., neuronal cell line, myotubes)

-

Cell culture medium and supplements

-

Deuterated PUFA (e.g., D2-Linoleic acid) and its non-deuterated counterpart (H-PUFA)

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

-

Cell viability assay kit (e.g., MTT, LDH)

-

Lipid peroxidation assay kit (e.g., TBARS, isoprostane ELISA)

Methodology:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

D-PUFA/H-PUFA Supplementation: Prepare stock solutions of the D-PUFA and H-PUFA. Supplement the cell culture medium with the desired concentrations of the fatty acids and incubate for 24-48 hours to allow for their incorporation into cellular membranes.

-

Induction of Oxidative Stress: Remove the fatty acid-supplemented medium and replace it with fresh medium containing the oxidative stress-inducing agent at a predetermined toxic concentration. Incubate for a time sufficient to induce cell death in the control (H-PUFA treated) group.

-

Assessment of Cell Viability: Following the oxidative stress challenge, measure cell viability using a standard assay according to the manufacturer's instructions.

-

Measurement of Lipid Peroxidation: In a parallel set of experiments, lyse the cells after the oxidative stress challenge and measure the levels of lipid peroxidation markers.

-

Data Analysis: Compare the cell viability and lipid peroxidation levels between the D-PUFA and H-PUFA treated groups. A significant increase in cell viability and a decrease in lipid peroxidation in the D-PUFA group would indicate a protective effect.

Protocol 2: Quantification of Fatty Acids in Biological Samples Using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of a specific fatty acid in a biological sample (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS) and a deuterated internal standard.

Materials:

-

Biological sample

-

Deuterated fatty acid internal standard

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Derivatizing agent (e.g., BF3-methanol, TMSH)

-

GC-MS system

Methodology:

-

Sample Preparation: To a known amount of the biological sample, add a precise amount of the deuterated internal standard.

-

Lipid Extraction: Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) using a suitable derivatizing agent.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the FAMEs, and the MS will detect and quantify the ions corresponding to the analyte and the internal standard.

-

Data Analysis: Generate a standard curve using known concentrations of the non-deuterated fatty acid and a fixed concentration of the deuterated internal standard. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample. Determine the concentration of the analyte in the sample by comparing this ratio to the standard curve.

Conclusion: A Future Reinforced by Deuterium

Deuterated fatty acids represent a paradigm shift in our ability to study and manipulate lipid biology. Their application as metabolic tracers has provided unprecedented insights into the dynamic nature of lipid metabolism. As internal standards, they have become indispensable for the accuracy and reliability of quantitative lipidomics. Most excitingly, their emergence as a novel therapeutic strategy based on the fundamental principle of the kinetic isotope effect holds immense promise for a wide range of debilitating diseases.

The continued development of synthetic methodologies for producing a wider variety of deuterated fatty acids, coupled with advancements in analytical instrumentation, will undoubtedly expand the horizons of their application.[26][27] For the researcher, scientist, and drug developer, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of these remarkable molecules and paving the way for new discoveries and therapeutic breakthroughs.

References

-

Shchepinov, M. S. (2020). Polyunsaturated Fatty Acid Deuteration against Neurodegeneration. Trends in Pharmacological Sciences, 41(4), 236-248. [Link]

-

Hill, S., et al. (2011). Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations. Journal of the American Chemical Society, 133(32), 12844–12851. [Link]

-

Papsdorf, K., & Brunet, A. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. Frontiers in Physiology, 10, 646. [Link]

-

Hafner, P., et al. (2021). Deuterated Polyunsaturated Fatty Acids Alleviate In Vitro Skeletal Muscle Dysfunction Induced by Oxidative Stress. Antioxidants, 10(11), 1709. [Link]

-

Oda, A., et al. (2020). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Angewandte Chemie International Edition, 59(38), 16568-16573. [Link]

-

Wikipedia. (n.d.). Reinforced lipids. [Link]

-

Hill, S., et al. (2012). Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations. Free Radical Biology and Medicine, 53, S194. [Link]

-

Leite, S., et al. (2020). Impact of deuterated polyunsaturated fatty acids in neuroinflammation‐associated cognitive disfunction. Alzheimer's & Dementia, 16(S6), e040646. [Link]

-

Elharram, A., et al. (2021). Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer's disease. Redox Biology, 46, 102071. [Link]

-

Hill, S., et al. (2012). Small amounts of isotope-reinforced polyunsaturated fatty acids suppress lipid autoxidation. Free Radical Biology and Medicine, 53(4), 893-906. [Link]

-

Emken, E. A., et al. (1979). Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers. Journal of Lipid Research, 20(8), 995-1001. [Link]

-

Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648–656. [Link]

-

Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648–656. [Link]

-

Hatami, A., et al. (2018). Deuterated polyunsaturated fatty acids reduce brain lipid peroxidation and hippocampal amyloid β-peptide levels, without discernable behavioral effects in an APP/PS1 mutant transgenic mouse model of Alzheimer's disease. Neurobiology of Aging, 66, 165-176. [Link]

-

Papsdorf, K., & Brunet, A. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. Frontiers in Physiology, 10, 646. [Link]

-

Papsdorf, K., & Brunet, A. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. Frontiers in Physiology, 10, 646. [Link]

-

Hatami, A., et al. (2018). Deuterated polyunsaturated fatty acids reduce brain lipid peroxidation and hippocampal amyloid β-peptide levels, without discernable behavioral effects in an APP/PS1 mutant transgenic mouse model of Alzheimer's disease. Neurobiology of Aging, 66, 165-176. [Link]

-

Andreyev, A. Y., et al. (2015). Isotope-reinforced polyunsaturated fatty acids protect mitochondria from oxidative stress. Free Radical Biology and Medicine, 82, 107-117. [Link]

-

Wengenroth, J. (2019). Synthesis of novel deuterated lipids and surfactants. Journal of Neutron Research, 21(1-2), 43-47. [Link]

-

Kuda, O., et al. (1995). In vivo study of the biosynthesis of long-chain fatty acids using deuterated water. American Journal of Physiology-Endocrinology and Metabolism, 269(2), E247-E253. [Link]

-

University of North Carolina, Chapel Hill. (2017). Vitamin D and n-3 Polyunsaturated Fatty Acids (PUFAs) to Prevent Chronic Pain Following Major Thermal Burn Injury. ClinicalTrials.gov. [Link]

-

Mittendorfer, B., & Patterson, B. W. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 52(1), 1-14. [Link]

-

Alzheimer's Drug Discovery Foundation. (2022). Deuterated Polyunsaturated Fatty Acids (D-PUFAs). Cognitive Vitality Reports. [Link]

-

Liu, X., et al. (2017). Chemical Basis for Deuterium Labeling of Fat and NADPH. Cell Chemical Biology, 24(11), 1376-1384.e4. [Link]

-

Hasegawa, Y., et al. (2019). Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids. Mediators of Inflammation, 2019, 2984747. [Link]

-

ResearchGate. (n.d.). List of the mixture of 13 deuterated lipid tested with compounds under... [Link]

-

Le, C. A., et al. (2000). In Vivo Measurement of Plasma Cholesterol and Fatty Acid Synthesis With Deuterated Water: Determination of the Average Number of Deuterium Atoms Incorporated. Metabolism, 49(2), 241-247. [Link]

-

ResearchGate. (n.d.). Deuterium incorporation into phospholipids occurs during de novo fatty... [Link]

-

Emken, E. A., et al. (1979). Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers. Journal of Lipid Research, 20(8), 995-1001. [Link]

-

DeLany, J. P., et al. (2000). Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation: A method for measuring fat-oxidation in free-living subjects. Journal of Applied Physiology, 89(6), 2411-2417. [Link]

-

Hill, S., et al. (2012). Only 20-25% Deuteration of Polyunsaturated Fatty Acids Prevents Lipid Peroxidation. Free Radical Biology and Medicine, 53(4), 893-906. [Link]

-

Pinnick, K. E., et al. (2018). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Methods in Molecular Biology, 1868, 65-80. [Link]

-

University of Guelph. (2024). A Dose Response Investigation of Docosahexaenoic Acid (DHA). ClinicalTrials.gov. [Link]

-

Castellanos-Perilla, N., et al. (2024). An analysis of omega-3 clinical trials and a call for personalized supplementation for dementia prevention. Expert Review of Neurotherapeutics, 24(3), 313-324. [Link]

-

Seneff, S., & Nigh, G. (2021). Deuterium trafficking, mitochondrial dysfunction, copper homeostasis, and neurodegenerative disease. Frontiers in Physiology, 12, 735999. [Link]

-

Dyall, S. C. (2017). Current evidence for the clinical use of long-chain polyunsaturated N-3 fatty acids to prevent age-related cognitive decline and Alzheimer's disease. Current Opinion in Clinical Nutrition and Metabolic Care, 20(2), 118-125. [Link]

-

Kim, T. Y., et al. (2025). Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling. Talanta, 286, 128612. [Link]

-

Pinnick, K. E., et al. (2018). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Methods in Molecular Biology, 1868, 65-80. [Link]

-

Hafner, P., et al. (2024). Deuterium-reinforced polyunsaturated fatty acids protect against muscle atrophy induced by type 1 diabetes in mice. bioRxiv. [Link]

-

Byrd, R. A., & Le, B. M. (2013). A simple protocol for the production of highly deuterated proteins for biophysical studies. Protein Science, 22(1), 100-107. [Link]

Sources

- 1. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small amounts of isotope-reinforced polyunsaturated fatty acids suppress lipid autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 6. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deuterated polyunsaturated fatty acids reduce brain lipid peroxidation and hippocampal amyloid β-peptide levels, without discernable behavioral effects in an APP/PS1 mutant transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. alzdiscovery.org [alzdiscovery.org]

- 22. Isotope-reinforced polyunsaturated fatty acids protect mitochondria from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Deuterium trafficking, mitochondrial dysfunction, copper homeostasis, and neurodegenerative disease [frontiersin.org]

- 24. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Documents download module [ec.europa.eu]

Unraveling Cellular Energetics: A Technical Guide to Metabolic Pathway Analysis Using D3-Decanoic Acid

Foreword: Beyond Static Snapshots – Embracing Dynamic Metabolic Flux

In the intricate landscape of cellular biology, understanding the functional state of a cell requires moving beyond static measurements of metabolite concentrations. True insight comes from observing the dynamic flow of molecules through metabolic networks—a concept known as metabolic flux. This guide provides an in-depth exploration of how D3-Decanoic Acid, a stable isotope-labeled medium-chain fatty acid, serves as a powerful tool for researchers, scientists, and drug development professionals to quantitatively probe the pathways of fatty acid oxidation and central carbon metabolism. Here, we delve into the causality behind experimental design, provide validated protocols, and illuminate the path from raw data to actionable biological insights, empowering you to dissect the metabolic reprogramming that underpins health and disease.

The Tracer of Choice: Why D3-Decanoic Acid?

Stable isotope tracing is a cornerstone of metabolic research, allowing scientists to track the journey of atoms from a nutrient source into downstream metabolites.[1] While various tracers like 13C-glucose or 15N-glutamine are widely used, D3-decanoic acid offers unique advantages for specific biological questions, particularly those centered on fatty acid oxidation (FAO) and mitochondrial function.

The Rationale Behind Deuterium Labeling: Decanoic acid is a 10-carbon saturated fatty acid, placing it in the category of medium-chain fatty acids (MCFAs). Unlike long-chain fatty acids, MCFAs can enter the mitochondria for oxidation without the need for the carnitine shuttle system, making their metabolism a more direct reporter on the health of the mitochondrial β-oxidation machinery.[2]

The use of deuterium (2H), a stable (non-radioactive) isotope of hydrogen, as the label provides key analytical benefits:

-

Low Natural Abundance: The natural abundance of deuterium is extremely low (~0.015%), meaning that the background signal in biological samples is negligible. This creates a high signal-to-noise ratio, allowing for sensitive detection of the tracer and its metabolic products.[3]

-

Distinct Mass Shift: The incorporation of deuterium atoms provides a clear mass shift that is readily detectable by mass spectrometry (MS), distinguishing the tracer-derived metabolites from the endogenous, unlabeled pool.[4]

-

Complementary to 13C Tracing: Using a deuterated tracer allows for dual-labeling experiments. For instance, cells can be co-incubated with 13C-glucose and D3-decanoic acid to simultaneously probe the contributions of both glucose and fatty acids to the central carbon pool (e.g., the TCA cycle).[5]

D3-decanoic acid, specifically, is an ideal probe for several research areas:

-

Ketogenic Diet Mechanisms: The ketogenic diet often includes medium-chain triglycerides (MCTs), which are rich in decanoic acid. Tracing with D3-decanoic acid can directly elucidate how this specific fatty acid contributes to ketogenesis and neuronal energy metabolism, providing insights into its therapeutic effects in conditions like drug-resistant epilepsy.[6][7]

-

Fatty Acid Oxidation (FAO) Disorders: Inborn errors of metabolism that affect FAO can be studied by monitoring the processing of D3-decanoic acid. A blockage in the β-oxidation pathway would lead to an accumulation of the labeled precursor and a deficit in its downstream products.[2][8]

-

Mitochondrial Function and Biogenesis: Decanoic acid has been shown to increase mitochondrial number and improve the activity of the electron transport chain.[9][10] D3-decanoic acid allows researchers to confirm that the substrate is being actively metabolized by these organelles and to quantify its contribution to energy production.

Mapping the Metabolic Journey of D3-Decanoic Acid

Upon entering the cell, D3-decanoic acid is transported into the mitochondrial matrix where it is activated to its CoA thioester, D3-decanoyl-CoA. It then undergoes five successive cycles of β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, releasing one molecule of acetyl-CoA and reducing equivalents (NADH and FADH2). The deuterium label on the methyl group is retained through this process, resulting in a D3-labeled acetyl-CoA molecule upon the final thiolytic cleavage. This D3-acetyl-CoA can then enter various downstream pathways.

Experimental Design & Protocol: A Self-Validating System

A robust stable isotope tracing experiment is built on a foundation of careful planning and execution. The goal is to achieve a metabolic and isotopic steady state, where the enrichment of labeled atoms in intracellular metabolites becomes constant, allowing for accurate flux calculations.

Core Experimental Workflow

The process can be broken down into four key stages: cell culture and labeling, sample quenching and extraction, mass spectrometry analysis, and data interpretation.

Detailed Step-by-Step Protocol: In Vitro Cell Culture

This protocol provides a validated methodology for tracing D3-decanoic acid metabolism in adherent cell lines.

Materials:

-

D3-Decanoic Acid (e.g., methyl-D3)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM), plates, and standard equipment

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Extraction Solvent: 80:20 Methanol:Water, chilled to -80°C

-

Cell scraper

Procedure:

-

Preparation of D3-Decanoic Acid-BSA Conjugate:

-

Rationale: Decanoic acid has low solubility in aqueous media. Conjugating it to a carrier protein like BSA ensures its bioavailability to the cells.

-

Prepare a stock solution of D3-decanoic acid in ethanol.

-

In a sterile tube, add the required volume of D3-decanoic acid stock to a solution of fatty acid-free BSA in PBS.

-

Incubate at 37°C for 30 minutes with gentle agitation to allow for conjugation. The final concentration should be tailored to the experiment, typically in the range of 100-250 µM.[9]

-

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment (typically 70-80% confluency).

-

Allow cells to adhere and grow overnight in standard complete medium.

-

-

Isotope Labeling:

-

Aspirate the standard culture medium.

-

Wash cells once with pre-warmed PBS.

-

Add fresh culture medium containing the D3-decanoic acid-BSA conjugate.

-

Causality: The incubation time is critical. It must be long enough to approach isotopic steady state but short enough to avoid significant nutrient depletion or secondary effects from the tracer. A time-course experiment (e.g., 0, 2, 4, 8, 16 hours) is highly recommended to determine the optimal labeling duration for your specific cell line and pathway of interest.[11]

-

-

Metabolite Quenching and Extraction:

-

Rationale: Metabolism must be halted instantly to capture an accurate snapshot of the metabolite pools. Cold methanol achieves this by rapidly denaturing enzymes.[12]

-

Place the culture plate on a bed of dry ice to cool it rapidly.

-

Aspirate the labeling medium quickly and completely.

-

Immediately add 1 mL of ice-cold 80% methanol extraction solvent to each well.

-

Place the plate on dry ice for 10 minutes to ensure complete cell lysis and protein precipitation.

-

Using a cell scraper, scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.

-

Mass Spectrometry and Data Analysis: From Peaks to Pathways

The analytical phase translates the isotopic labeling within metabolites into quantitative data. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred platform due to its sensitivity and ability to separate complex mixtures.[13]

LC-MS/MS Method Development

The goal is to develop a method that can separate key metabolites and specifically detect their unlabeled (M+0) and D3-labeled (M+3) forms.

-

Chromatography: A reversed-phase C18 column is typically suitable for separating organic acids from the TCA cycle and related pathways. A gradient elution using water and methanol/acetonitrile with a weak acid modifier (e.g., 0.1% formic acid) is a common starting point.[14]

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used. The analysis is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically track the masses of interest.

Table 1: Example Mass Transitions for D3-Decanoic Acid Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Labeling State |

|---|---|---|---|

| Decanoic Acid | 171.13 (M-H)- | 171.13 | Unlabeled (M+0) |

| D3-Decanoic Acid | 174.15 (M-H)- | 174.15 | Labeled (M+3) |

| Acetyl-CoA | 810.13 (M+H)+ | 303.06 | Unlabeled (M+0) |

| D3-Acetyl-CoA | 813.15 (M+H)+ | 306.08 | Labeled (M+3) |

| Citrate | 191.02 (M-H)- | 111.01 | Unlabeled (M+0) |

| D-Citrate | 194.04 (M-H)- | 113.02 | Labeled (M+3) |

| β-hydroxybutyrate | 103.04 (M-H)- | 103.04 | Unlabeled (M+0) |

| D-β-hydroxybutyrate | 106.06 (M-H)- | 106.06 | Labeled (M+3) |

Note: Exact m/z values may vary based on adduct formation and instrument calibration. These should be empirically determined.

Data Processing and Flux Calculation

The raw data from the mass spectrometer consists of peak areas for each isotopologue (a molecule with a specific number of isotopic labels). This information is processed to calculate metabolic flux.

-

Natural Isotope Abundance Correction: The raw peak areas must be corrected for the natural abundance of heavy isotopes (primarily 13C). This ensures that the measured signal enhancement is solely due to the D3-tracer.[15]

-

Mass Isotopologue Distribution (MID): After correction, the fractional abundance of each isotopologue is calculated for every measured metabolite. This MID vector is the primary input for flux modeling.

-

Metabolic Flux Analysis (MFA): Intracellular fluxes cannot be measured directly but are inferred by fitting the experimental MID data to a computational model of the metabolic network.[16] This is typically done using software packages (e.g., INCA, Metran) that employ optimization algorithms to find the set of flux values that best reproduces the measured labeling patterns.[15] The output is a quantitative flux map, revealing the rates of reactions throughout the network (e.g., nmol/106 cells/hour).

Applications in Drug Discovery and Disease Modeling

The ability to quantitatively map metabolic pathways with D3-decanoic acid provides a powerful platform for understanding disease and identifying novel therapeutic targets.

-

Oncology: Cancer cells often rewire their metabolism to fuel rapid proliferation. By tracing D3-decanoic acid, researchers can determine the extent to which cancer cells rely on fatty acid oxidation for energy and biomass, potentially identifying vulnerabilities that can be targeted with FAO inhibitors.

-

Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are associated with mitochondrial dysfunction.[9] Tracing studies can quantify deficits in neuronal fatty acid metabolism and assess the efficacy of therapeutic compounds designed to restore mitochondrial function.

-

Metabolic Syndrome: In diseases like diabetes and non-alcoholic fatty liver disease, the balance between fatty acid synthesis, storage, and oxidation is disrupted. D3-decanoic acid tracing can precisely measure the flux through oxidative pathways in hepatocytes or myocytes, providing a dynamic readout for evaluating the effects of insulin-sensitizing drugs.[17]

By providing a direct, quantitative measure of metabolic function, D3-decanoic acid tracing moves beyond correlational studies to establish causal links between molecular interventions and cellular energetic responses, accelerating the development of next-generation therapeutics.

References

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. [Link]

-

Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. (2022). National Institutes of Health (NIH). [Link]

-

Determination of Metabolic Fluxes by Deep Learning of Isotope Labeling Patterns. (2023). bioRxiv. [Link]

-

Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. (2018). AME Publishing Company. [Link]

-

Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. (n.d.). National Institutes of Health (NIH). [Link]

-

Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. (n.d.). National Institutes of Health (NIH). [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (n.d.). National Institutes of Health (NIH). [Link]

-

New insights into the mechanisms of the ketogenic diet. (n.d.). National Institutes of Health (NIH). [Link]

-

Accurate and rapid determination of metabolic flux by deep learning of isotope patterns. (2023). National Institutes of Health (NIH). [Link]

-

The Contribution of Decanoic Acid to the Neuroprotective Mechanism of the Ketogenic Diet. (2015). UCL (University College London). [Link]

-

Decanoic Acid Stimulates Autophagy in D. discoideum. (2021). National Institutes of Health (NIH). [Link]

-

The ketogenic diet component decanoic acid increases mitochondrial citrate synthase and complex I activity in neuronal cells. (2014). PubMed. [Link]

-

Fatty Acid Mass Spectrometry Protocol. (2007). LIPID MAPS. [Link]

-

Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (2015). PubMed. [Link]

-

Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). National Institutes of Health (NIH). [Link]

-

Modeling compound lipid homeostasis using stable isotope tracing. (2024). bioRxiv. [Link]

-

Mechanism of Action of Ketogenic Diet Treatment: Impact of Decanoic Acid and Beta—Hydroxybutyrate on Sirtuins and Energy Metabolism in Hippocampal Murine Neurons. (n.d.). MDPI. [Link]

-

Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. (2024). PubMed. [Link]

-

Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. (n.d.). National Institutes of Health (NIH). [Link]

-

Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies. (n.d.). PubMed Central. [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist. (n.d.). Nature. [Link]

Sources

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. New insights into the mechanisms of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Contribution of Decanoic Acid to the Neuroprotective Mechanism of the Ketogenic Diet - UCL Discovery [discovery.ucl.ac.uk]

- 10. The ketogenic diet component decanoic acid increases mitochondrial citrate synthase and complex I activity in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 15. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary Experimental Design with (10,10,10-²H₃)Decanoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing experiments using (10,10,10-²H₃)Decanoic acid. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, ensuring a robust and self-validating study design.

Introduction: The Power of a Labeled Molecule

Decanoic acid (also known as capric acid) is a ten-carbon saturated fatty acid naturally found in various lipids. (10,10,10-²H₃)Decanoic acid is its stable isotope-labeled counterpart, where the three hydrogen atoms on the terminal methyl carbon are replaced with deuterium.[1] This seemingly subtle modification transforms the molecule into a powerful analytical tool for two primary applications:

-

Quantitative Analysis via Isotope Dilution: It serves as an ideal internal standard for accurately measuring the concentration of endogenous decanoic acid in complex biological matrices. Stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative mass spectrometry.[2]

-

Metabolic Flux Analysis: As a tracer, it allows for the dynamic tracking of decanoic acid's metabolic fate, providing insights into the rates (fluxes) of pathways involved in fatty acid metabolism.[3][4] This dynamic view is crucial as static metabolite concentrations do not always correlate with metabolic activity.[3]

The use of stable, non-radioactive isotopes like deuterium offers a significant safety and logistical advantage over radioactive tracers.[4][5]

Core Principles and Applications

Application 1: Quantitative Analysis as an Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is that it behaves nearly identically to its unlabeled (endogenous) counterpart during sample extraction, processing, and chromatographic separation.[2][6] Any loss of analyte during the procedure is mirrored by a proportional loss of the SIL-IS. In the mass spectrometer, the two compounds are easily distinguished by their mass difference. By adding a precise, known amount of (10,10,10-²H₃)Decanoic acid to a sample, one can calculate the exact amount of endogenous decanoic acid by comparing their respective signal intensities.[6][7] This stable isotope dilution method corrects for variations in sample handling and matrix effects, which are common sources of error in quantitative analyses.[2][8]

Table 1: Physicochemical Properties of Analyte and Internal Standard

| Property | Endogenous Decanoic Acid | (10,10,10-²H₃)Decanoic Acid | Rationale for Use as Internal Standard |

| Chemical Formula | C₁₀H₂₀O₂[9] | C₁₀H₁₇²H₃O₂[1] | Identical elemental composition, differing only in isotopic content. |

| Molecular Weight | 172.26 g/mol | ~175.28 g/mol [1] | Mass difference of +3 Da is easily resolved by mass spectrometry. |

| Chromatography | Co-elutes with the analyte.[2] | A slight retention time shift (isotopic effect) can sometimes occur.[2][10] | Near-identical chromatographic behavior ensures they experience similar matrix effects. |